N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide
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Overview
Description
N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of glycinamide, with a 3-cyanophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide typically involves the protection of glycinamide with a tert-butoxycarbonyl group followed by the introduction of the 3-cyanophenyl substituent. One common method involves the reaction of glycinamide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected glycinamide. Subsequently, the 3-cyanophenyl group can be introduced through a coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The Boc group provides stability and protection during synthetic processes, while the 3-cyanophenyl group can interact with biological targets through various non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-3-(3-cyanophenyl)-L-alanine: This compound features a similar Boc-protected structure with a 3-cyanophenyl group but differs in the amino acid backbone.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound also contains a tert-butoxycarbonyl group and a cyanophenyl moiety but with different substituents on the aromatic ring.
Uniqueness
N-(tert-butoxycarbonyl)-N1-(3-cyanophenyl)glycinamide is unique due to its specific combination of the Boc-protected glycinamide backbone and the 3-cyanophenyl group. This combination provides distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-(3-cyanoanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)20-13(19)16-9-12(18)17-11-6-4-5-10(7-11)8-15/h4-7H,9H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQHSJFJKDCZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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